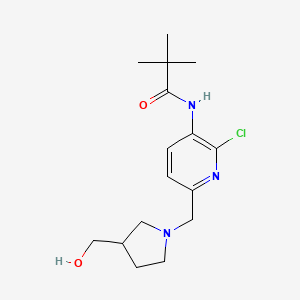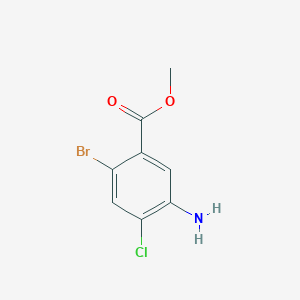
Methyl 5-Amino-2-bromo-4-chlorobenzoate
概要
説明
“Methyl 5-Amino-2-bromo-4-chlorobenzoate” is a chemical compound with the molecular formula C8H7BrClNO2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “Methyl 5-Amino-2-bromo-4-chlorobenzoate” consists of a benzene ring substituted with a methyl ester, an amino group, a bromine atom, and a chlorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
“Methyl 5-Amino-2-bromo-4-chlorobenzoate” has a molecular weight of 264.50 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 262.93487 g/mol . The compound is a solid at room temperature .科学的研究の応用
Synthesis of Pharmaceutical Intermediates
Methyl 5-Amino-2-bromo-4-chlorobenzoate is used in the synthesis of various pharmaceutical intermediates. For example, it is involved in the scalable synthesis of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in the synthesis of the enterokinetic agent Rlo8512. This process features a zinc-mediated ring closure and eliminates the need for hazardous chemicals and low-temperature reactions (Willemsens et al., 2004).
Synthesis of Novel Organic Compounds
Research has been conducted on the reactions of nitrohaloimidazoles with amino acids, leading to the synthesis of a series of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids, with methyl 5-Amino-2-bromo-4-chlorobenzoate playing a key role in these reactions. Such research contributes to the development of new organic compounds with potential applications in various fields (Kochergin et al., 1999).
Advancements in Medicinal Chemistry
The compound is also used in medicinal chemistry research, such as in the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor. These studies highlight the potential of methyl 5-Amino-2-bromo-4-chlorobenzoate derivatives in developing new pharmaceutical agents (Romagnoli et al., 2012).
Photodynamic Therapy and Cancer Research
A study highlighted the synthesis of new zinc phthalocyanine compounds, which have significant potential in photodynamic therapy for cancer treatment. These compounds, synthesized using derivatives of methyl 5-Amino-2-bromo-4-chlorobenzoate, show good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).
Development of New Synthetic Pathways
The compound is instrumental in creating new synthetic pathways in organic chemistry. For instance, research on the regioselective displacement reaction with ammonia led to the synthesis of novel aminopyrimidines, showcasing the versatility of methyl 5-Amino-2-bromo-4-chlorobenzoate in synthesizing diverse organic structures (Doulah et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
methyl 5-amino-2-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCITBAERDTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675086 | |
| Record name | Methyl 5-amino-2-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Amino-2-bromo-4-chlorobenzoate | |
CAS RN |
929524-50-5 | |
| Record name | Methyl 5-amino-2-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)
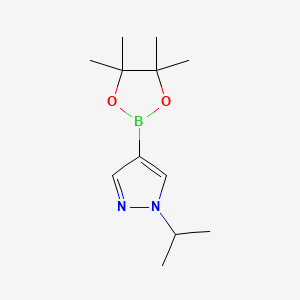
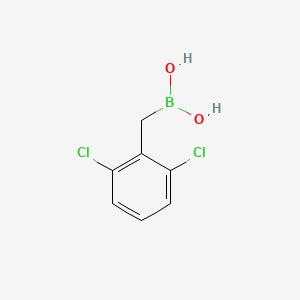

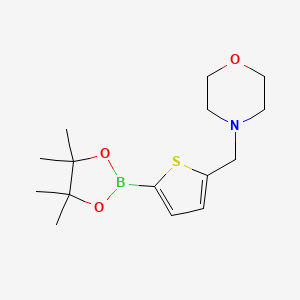




![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)
